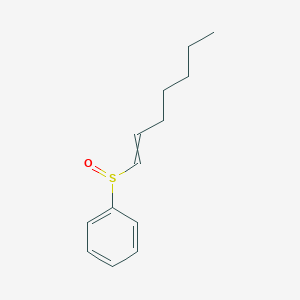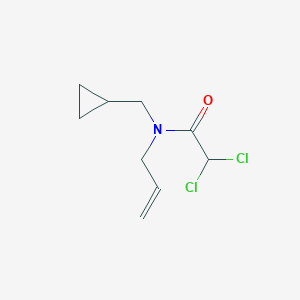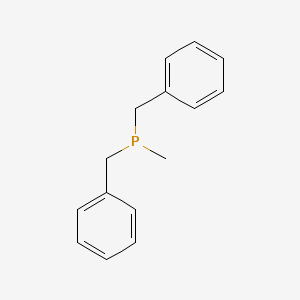![molecular formula C5H10O2S3 B14588297 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one CAS No. 61268-25-5](/img/structure/B14588297.png)
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one is a chemical compound known for its unique structure and properties It consists of an ethanone backbone with a trisulfanyl group and a propan-2-yl oxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trisulfanyl group to thiols or other sulfur-containing groups.
Substitution: The compound can participate in substitution reactions where the trisulfanyl or propan-2-yl oxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one involves its interaction with molecular targets and pathways. The trisulfanyl group can participate in redox reactions, potentially affecting cellular processes. The propan-2-yl oxy group may influence the compound’s solubility and reactivity. Specific molecular targets and pathways are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one include other trisulfanyl and ethanone derivatives. Examples include:
- 1-{[(Methyl)oxy]trisulfanyl}ethan-1-one
- 1-{[(Ethyl)oxy]trisulfanyl}ethan-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research areas where other compounds may not be suitable.
Properties
CAS No. |
61268-25-5 |
|---|---|
Molecular Formula |
C5H10O2S3 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(propan-2-yloxydisulfanyl) ethanethioate |
InChI |
InChI=1S/C5H10O2S3/c1-4(2)7-9-10-8-5(3)6/h4H,1-3H3 |
InChI Key |
CWWRVFBHXNJBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OSSSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
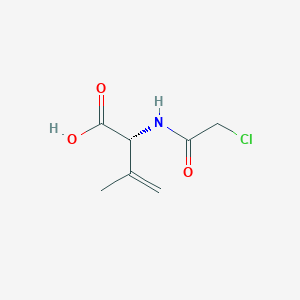
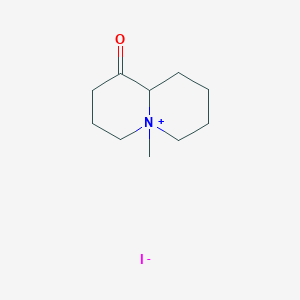
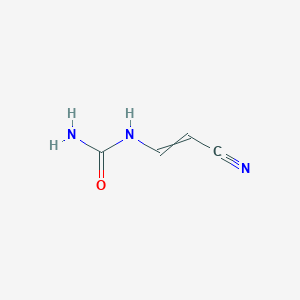
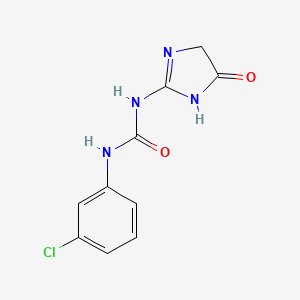
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
